molecular formula C27H18ErN3O3 B7756916 erbium(3+);quinolin-8-olate

erbium(3+);quinolin-8-olate

Cat. No.: B7756916
M. Wt: 599.7 g/mol
InChI Key: DMZSOZOPQZEKNW-UHFFFAOYSA-K
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Preparation Methods

The synthesis of erbium(3+);quinolin-8-olate typically involves the reaction of erbium salts with quinolin-8-ol in the presence of a suitable solvent. One common method involves dissolving erbium chloride in ethanol and then adding quinolin-8-ol. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Erbium(3+);quinolin-8-olate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which erbium(3+);quinolin-8-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it, a property known as photoluminescence. This makes it useful in optoelectronic applications where light emission is required. The molecular targets and pathways involved include the coordination of erbium with the quinolin-8-olate ligands, which stabilizes the compound and enhances its luminescent properties .

Comparison with Similar Compounds

Erbium(3+);quinolin-8-olate can be compared with other similar compounds, such as:

This compound is unique due to the specific optical properties imparted by the erbium ion, which can result in different emission wavelengths and intensities compared to its aluminum, gallium, and indium counterparts.

Properties

IUPAC Name

erbium(3+);quinolin-8-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZSOZOPQZEKNW-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ErN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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